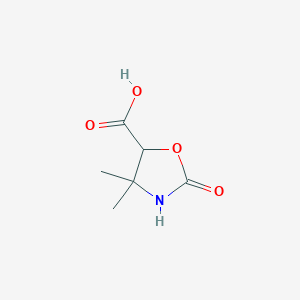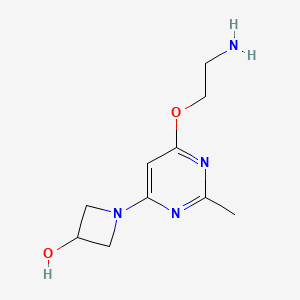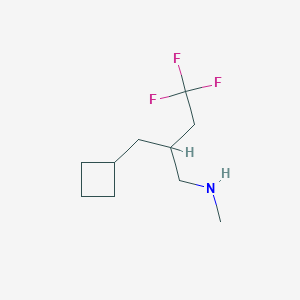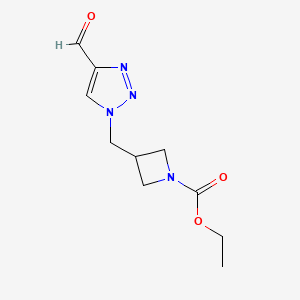
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
説明
The compound is a derivative of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains an aminomethyl group attached to a 1H-1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the nature of its chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The presence of the amine and ketone groups could make it reactive towards acids, bases, and other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Pharmaceutical Chemistry
Aminomethyl triazole compounds are widely used in pharmaceutical chemistry due to their diverse therapeutic properties. They serve as building blocks for drugs with anti-inflammatory, anticancer, antidiabetic, antihypertensive, antiviral, anti-tubercular, antifungal, antiepileptic, and antimicrobial effects .
Agrochemicals
In the field of agrochemicals, triazoles play a crucial role as fungicides and plant growth regulators. Their ability to inhibit the biosynthesis of sterols in fungi makes them effective in protecting crops from fungal diseases .
Materials Research
Triazoles are utilized in materials research for the development of new types of salts and electrically conductive ionic liquids. They are also used as catalysts for curing epoxy resins .
Corrosion Inhibition
Due to their excellent ligand properties for iron and other metals, triazoles are employed as corrosion inhibitors in radiators and cooling systems .
Metal Complexes for Medicinal Applications
Triazole-based metal complexes have been synthesized to enhance the pharmacodynamic and pharmacokinetic nature of drugs. These complexes have applications across a range of medicinal uses including antibacterial, antifungal, anti-malarial, cytotoxic, anti-cancer, anti-diabetic, antioxidant, anti-neuropathic, anti-HIV, and DNA cleaving agents .
Chemical Biology and Bioconjugation
In chemical biology, triazoles are used for bioconjugation techniques due to their stability and biocompatibility. This allows for the creation of complex molecules for biological research and drug development .
Fluorescent Imaging
Triazoles have applications in fluorescent imaging due to their fluorescent properties when bound to certain metals or other compounds. This makes them useful in various imaging techniques for biological systems .
Polymer Chemistry and Materials Science
Lastly, triazoles find applications in polymer chemistry and materials science where they are used to create polymers with specific properties such as increased strength or conductivity .
作用機序
Target of Action
The compound contains a pyrrolidine ring and a 1,2,3-triazole ring. Compounds containing these structures are known to interact with various biological targets. For instance, pyrrolidine derivatives are known to exhibit a wide range of biological activities, including acting on central nervous system receptors . Similarly, 1,2,3-triazole derivatives have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action would depend on the specific target that the compound interacts with. For instance, if the compound were to act on a receptor in the central nervous system, it might alter the conformation of the receptor and modulate the signal transduction pathway .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If the compound were to act on a receptor, it could potentially affect the associated signal transduction pathway and downstream cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied experimentally .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For instance, if the compound were to have an inhibitory effect on a particular enzyme, this could result in decreased activity of that enzyme and alterations in the associated biochemical pathway .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
将来の方向性
特性
IUPAC Name |
1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLPBYDEWZEMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



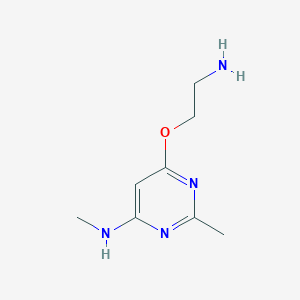
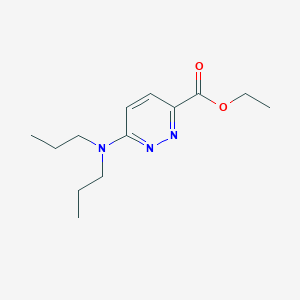

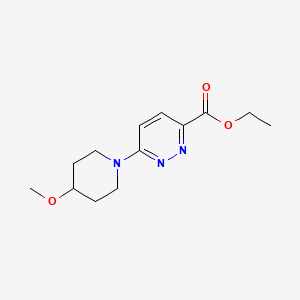

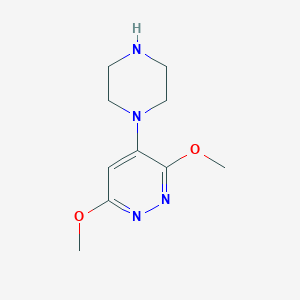
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
